molecular formula C31H25FN4O3 B2531386 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide CAS No. 1796920-69-8

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide

Cat. No. B2531386
CAS RN: 1796920-69-8
M. Wt: 520.564
InChI Key: YPWBQVNQKHIRRA-UHFFFAOYSA-N
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Description

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, and used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

DBU can be used in various reactions such as the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .


Molecular Structure Analysis

The empirical formula of DBU is C9H16N2 and its molecular weight is 152.24 .


Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction . It can also promote the reduction of azides to amines under metal-free conditions .


Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C. It has a boiling point of 80-83 °C/0.6 mmHg .

Scientific Research Applications

Antitumor Applications

A study describes the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, demonstrating their curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug modification of triazene compounds. This highlights the chemical's relevance in antitumor research and its application in developing cancer therapeutics (Stevens et al., 1984).

Antimicrobial Activity

Another study discusses the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. This research outlines the chemical's utility in creating compounds with significant antibacterial and antifungal properties, suggesting its potential in addressing microbial resistance (Hafez et al., 2015).

Protein Modification Techniques

Research on the selective modification of proteins using 4-Formylbenzene diazonium hexafluorophosphate (FBDP) to install a bioorthogonal aldehyde functionality on tyrosine residues illustrates the compound's application in protein engineering and biochemical studies. This method facilitates the facile introduction of functional molecules onto proteins, enhancing bioconjugation techniques (Gavrilyuk et al., 2012).

Vasopressin Receptor Antagonists

A study on the synthesis of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives as vasopressin V2 receptor antagonists showcases the therapeutic applications of similar compounds in modulating vasopressin receptors. This research indicates the potential for developing novel treatments for diseases related to the vasopressin pathway (Ohkawa et al., 1999).

Mechanism of Action

As a reagent in organic chemistry, DBU is used as a ligand and base. Protonation occurs at the imine nitrogen .

Safety and Hazards

DBU is classified as dangerous with hazard statements including H290, H301, H312, H314, and H412 .

Future Directions

DBU is a versatile reagent in organic chemistry and its use in various reactions is an active area of research .

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN4O3/c1-20-9-5-6-12-24(20)27(37)19-36-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)34-29(30(36)38)35-31(39)33-23-17-15-22(32)16-18-23/h2-18,29H,19H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBQVNQKHIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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